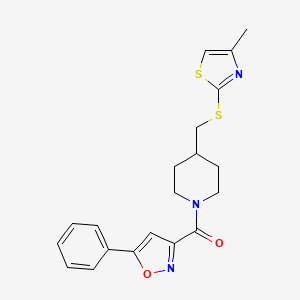

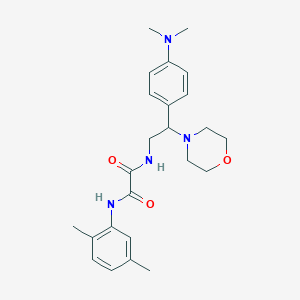

N1-(2-(4-(二甲基氨基)苯基)-2-吗啉基乙基)-N2-(2,5-二甲基苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain structural features of dimethylaniline and dimethylphenyl groups. Dimethylaniline is an organic chemical compound which is a substituted derivative of aniline. It consists of a tertiary amine, featuring a dimethylamino group attached to a phenyl group . The dimethylphenyl group is a common structure in many organic compounds, contributing to various chemical properties and reactivities.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves reactions such as nitrosylation, reduction, or alkylation . For instance, Dimethyl-4-phenylenediamine is made by the nitrosylation of dimethylaniline followed by reduction .科学研究应用

- The compound has been evaluated for its anti-cancer properties. Specifically, it was tested using an anti-proliferation assay on HCT116 colon cancer cells. Among the synthesized derivatives, compound 5d showed promising anti-cancer activity and could serve as a lead for future structure optimizations .

- The compound was assessed for its antibacterial potential. Compound 5j exhibited maximum inhibition against E. coli among the series of derivatives. This finding highlights its potential as an antibacterial agent .

- N-(2,4-Dimethylphenyl)formamide, a related compound, finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis. It is essential in the synthesis of polymers such as poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .

- The stable and polar amide functionality present in this compound is significant for organic molecules. It occurs naturally in materials like peptides and proteins and is also found in active pharmaceutical products or prodrugs .

- Piperazine, a stimulating heterocyclic moiety in the compound, enhances positive interactions with macromolecules. Substituted benzamide piperazine derivatives have shown strong agonistic activity, and the substituted acetamide piperazine derivative exhibits better dopamine D4 receptor agonist activity compared to substituted benzamide piperazine derivatives .

- A series of 4-((dimethylamino)phenyl)pyrrolidin-2-ones, structurally related to the compound, were synthesized and tested for antitumor activity against triple-negative breast cancer and pancreatic cancer cell lines. These derivatives were evaluated for their effect on cell viability, colony formation, cell migration, and activity in cell spheroids .

Anticancer Potential

Antibacterial Activity

Solvent and Reagent in Organic Synthesis

Bioactive Moiety

Piperazine Interaction

Antitumor Activity

作用机制

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,5-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-17-5-6-18(2)21(15-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)19-7-9-20(10-8-19)27(3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQNBTRTILWBND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)

![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)

![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)

![6-Ethyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405862.png)